HIV-1 Integrase Allosteric Inhibition: Retention of Antiviral Efficacy Against Mutant Virus
In a direct head-to-head comparison of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo-substituted analog demonstrated retained full antiviral effectiveness against the ALLINI-resistant integrase A128T mutant virus, whereas the 6-bromo-substituted analog exhibited a significant loss of potency [1]. This differential mutational resistance profile is attributed to the spatial orientation of the bromine substituent within the IN dimer interface binding pocket [1].
| Evidence Dimension | Antiviral efficacy against HIV-1 integrase A128T mutant virus |
|---|---|
| Target Compound Data | Retained full effectiveness against A128T mutant |
| Comparator Or Baseline | 6-Bromo analog: Significant loss of potency against A128T mutant |
| Quantified Difference | Qualitative categorical difference (retained vs. lost potency) |
| Conditions | HIV-1 integrase allosteric inhibition assay; ALLINI-resistant IN A128T mutant virus model |
Why This Matters
This evidence demonstrates that 8-bromo-2-chloroquinoline-based scaffolds offer a therapeutically relevant advantage in overcoming drug-resistant HIV-1 strains compared to the 6-bromo regioisomer, directly impacting the selection of lead candidates in antiviral drug discovery programs.
- [1] Tsiang, M. et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. View Source
